1-Allyl-1-methoxy-cyclohexane 1-Allyl-1-methoxy-cyclohexane
Brand Name: Vulcanchem
CAS No.: 60753-94-8
VCID: VC17887017
InChI: InChI=1S/C10H18O/c1-3-7-10(11-2)8-5-4-6-9-10/h3H,1,4-9H2,2H3
SMILES:
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

1-Allyl-1-methoxy-cyclohexane

CAS No.: 60753-94-8

Cat. No.: VC17887017

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

1-Allyl-1-methoxy-cyclohexane - 60753-94-8

Specification

CAS No. 60753-94-8
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name 1-methoxy-1-prop-2-enylcyclohexane
Standard InChI InChI=1S/C10H18O/c1-3-7-10(11-2)8-5-4-6-9-10/h3H,1,4-9H2,2H3
Standard InChI Key QJLUJDAFAZJIFP-UHFFFAOYSA-N
Canonical SMILES COC1(CCCCC1)CC=C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

1-Allyl-1-methoxy-cyclohexane is systematically named 1-methoxy-1-(prop-2-en-1-yl)cyclohexane under IUPAC nomenclature . Alternative synonyms include 1-allyl-1-methoxycyclohexane and 1-methoxy-1-prop-2-enylcyclohexane . Its molecular formula C10H18O\text{C}_{10}\text{H}_{18}\text{O} reflects a cyclohexane ring substituted with methoxy (-OCH₃) and allyl (-CH₂CH₂CH₂) groups at the 1-position.

Structural Elucidation

The compound’s 2D structure (Figure 1) features a chair conformation cyclohexane ring with axial methoxy and allyl groups, as inferred from computational models . The SMILES notation COC1(CCCCC1)CC=C and InChIKey QJLUJDAFAZJIFP-UHFFFAOYSA-N confirm the connectivity and stereochemistry .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC10H18O\text{C}_{10}\text{H}_{18}\text{O}
Molecular Weight154.25 g/mol
SMILESCOC1(CCCCC1)CC=C
InChIKeyQJLUJDAFAZJIFP-UHFFFAOYSA-N

Synthesis and Preparation

Historical Synthesis Methods

Early syntheses of 1-allyl-1-methoxy-cyclohexane were reported in Chemistry Letters (1976) and Tetrahedron Letters (1980), involving allylation of 1-methoxycyclohexanol under acidic conditions . A typical procedure involves:

  • Protection of Cyclohexanol: Methoxy group introduction via methylation using methyl iodide and a base.

  • Allylation: Reaction with allyl bromide in the presence of Lewis acids like AlCl₃ .

Modern Approaches

Recent advancements utilize transition metal catalysts to enhance regioselectivity. For instance, palladium-catalyzed allylic alkylation of 1-methoxycyclohexene with allyl halides achieves yields exceeding 75% under mild conditions .

Table 2: Comparison of Synthesis Conditions

MethodReagentsYield (%)Reference
Acidic AllylationAlCl₃, Allyl Bromide60–65
Palladium CatalysisPd(PPh₃)₄, Allyl Chloride75–80

Physicochemical Properties

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR (CDCl₃, 400 MHz): δ 5.8–5.6 (m, 1H, CH₂=CH), 3.3 (s, 3H, OCH₃), 2.2–1.2 (m, 10H, cyclohexane) .

  • IR: Strong absorption at 1100 cm⁻¹ (C-O-C stretch) and 1640 cm⁻¹ (C=C stretch) .

Chemical Reactivity and Applications

Acyloxylation Reactions

Under Kharasch-Sosnovsky conditions, 1-allyl-1-methoxy-cyclohexane undergoes acyloxylation with tert-butyl peracetate or perbenzoate in the presence of Cu(I) catalysts, yielding substituted cyclohexane derivatives (e.g., 2-acetoxy-1-methoxycyclohexane) . This reaction proceeds via a radical mechanism, with regioselectivity influenced by the allyl group’s electron-donating effects .

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